molecular formula C2H2F5NO2S B1365791 Pentafluoroethanesulfonamide CAS No. 78491-70-0

Pentafluoroethanesulfonamide

Cat. No.: B1365791
CAS No.: 78491-70-0
M. Wt: 199.1 g/mol
InChI Key: QDUKVMNUAQTMQW-UHFFFAOYSA-N
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Description

Pentafluoroethanesulfonamide is a useful research compound. Its molecular formula is C2H2F5NO2S and its molecular weight is 199.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (perfluoroethane sulfonamide, n=2). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Pentafluoroethanesulfonamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in glycolysis, leading to changes in energy production within the cell. Additionally, this compound can affect the expression of genes related to stress responses and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, it has been shown to inhibit the activity of enolase, a key enzyme in the glycolytic pathway, by binding to its active site and preventing substrate binding. This inhibition leads to a decrease in glycolytic flux and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal studies. The threshold effects and toxic doses are critical for understanding the safe use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases and sulfonamide-binding proteins, which play roles in its metabolism. The compound can undergo hydrolysis, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic uses .

Properties

IUPAC Name

1,1,2,2,2-pentafluoroethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F5NO2S/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUKVMNUAQTMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)N)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460183
Record name Perfluoroethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78491-70-0
Record name Perfluoroethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying ionic conductivities of compounds containing pentafluoroethanesulfonamide?

A: Ionic conductivity is a crucial property for materials used in electrochemical applications like batteries, fuel cells, and sensors. The research papers provided [, , ] investigate the ionic conductivity of salts containing the this compound anion paired with various cations like trimethyl-n-propylammonium, N-methyl-N-propylpiperidinium, and tetra-n-pentylammonium. These studies aim to understand how the cation size and structure influence the mobility of ions within the material, ultimately affecting its ionic conductivity. These findings contribute to the development of more efficient electrolytes for electrochemical devices.

Q2: Can you explain the significance of the specific cations used in these studies and their impact on the properties of the ionic liquids?

A: The choice of cation significantly impacts the properties of the ionic liquid. In the provided research [, , ], varying the alkyl chain length and structure of the cations (trimethyl-n-propylammonium, N-methyl-N-propylpiperidinium, tetra-n-pentylammonium) allows researchers to investigate the relationship between cation size and ionic conductivity. Larger cations generally lead to lower ionic conductivity due to increased viscosity and decreased ion mobility. Understanding these relationships helps tailor the properties of ionic liquids for specific applications.

Q3: How does the paper on "Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides of the Azole Series" [] relate to the study of this compound?

A: While not directly investigating ionic conductivity, this paper [] explores the synthesis and characterization of various compounds containing the this compound group. These compounds belong to the azole series, known for their diverse biological activities. This research highlights the versatility of this compound as a building block for synthesizing compounds with potential applications beyond ionic liquids, potentially extending to pharmaceutical and materials science fields.

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